molecular formula C9H9BrF2N4 B2560644 3-(2,6-Difluorphenyl)-1-methyl-1H-1,2,4-triazol-5-amin-Hydrobromid CAS No. 1909327-90-7

3-(2,6-Difluorphenyl)-1-methyl-1H-1,2,4-triazol-5-amin-Hydrobromid

Katalognummer: B2560644
CAS-Nummer: 1909327-90-7
Molekulargewicht: 291.1
InChI-Schlüssel: JCNGLGCRJBYUIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a triazole ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily through its interaction with biological targets. Key properties include:

  • Antimicrobial Activity : Research indicates that 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide demonstrates significant antimicrobial effects against various pathogens. Its mechanism involves inhibiting key enzymes essential for microbial survival.
  • Anticancer Potential : Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. It targets specific signaling pathways that are crucial for tumor growth and survival.
  • Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide exhibited potent activity against resistant strains of Staphylococcus aureus. The research indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines (e.g., breast and lung cancer) revealed that the compound effectively reduced cell viability and induced apoptosis. The study utilized flow cytometry and Western blot analysis to confirm these effects, demonstrating its potential as an anticancer therapeutic .

Case Study 3: Neuroprotection in Animal Models

Research exploring the neuroprotective effects of this compound in animal models of Alzheimer's disease showed promising results. Behavioral tests indicated improved cognitive function alongside reduced markers of inflammation and oxidative stress in treated animals compared to controls .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide typically involves the reaction of 2,6-difluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the triazole ring. The final step involves the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the triazole ring provides a versatile platform for various chemical modifications .

Biologische Aktivität

3-(2,6-Difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H9F2N3
  • Molecular Weight : 225.19 g/mol
  • CAS Number : 1364193-40-7

Synthesis

The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide involves several steps that typically include the formation of the triazole ring and subsequent functionalization with the difluorophenyl group. Details on specific synthetic pathways can be found in various chemical literature and patents.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant anticancer activity. For instance, studies have shown that various derivatives of triazoles can inhibit the proliferation of cancer cell lines such as breast (MCF-7), colon (HCT116), and lung cancer cells. The presence of electron-withdrawing groups like difluorophenyl enhances this activity by increasing the compound's lipophilicity and altering its interaction with biological targets .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
3-(2,6-Difluorophenyl)-...MCF-70.48
3-(2,6-Difluorophenyl)-...HCT1160.78
3-(2,6-Difluorophenyl)-...A5491.17

The mechanism by which triazole derivatives exert their anticancer effects is multifaceted:

  • Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increased activity of caspases has been observed, indicating that these compounds may trigger programmed cell death pathways .

Anti-Angiogenic Activity

In addition to direct anticancer effects, some studies suggest that these compounds possess antiangiogenic properties. This means they can inhibit the formation of new blood vessels that tumors need for growth and metastasis .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in a preclinical setting. The study demonstrated that specific substitutions on the triazole ring led to enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .

Eigenschaften

IUPAC Name

5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4.BrH/c1-15-9(12)13-8(14-15)7-5(10)3-2-4-6(7)11;/h2-4H,1H3,(H2,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNGLGCRJBYUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=C(C=CC=C2F)F)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.